2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride
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Overview
Description
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of dichloroaniline and piperidine moieties, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichloroaniline intermediate: This step involves the chlorination of aniline to produce 2,3-dichloroaniline.
Coupling with piperidine: The 2,3-dichloroaniline is then coupled with 4-[(dimethylamino)methyl]piperidine-1-carbonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Shares the dichloroaniline moiety but lacks the piperidine group.
4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride: Contains the piperidine group but lacks the dichloroaniline moiety.
Uniqueness
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride is unique due to the combination of both dichloroaniline and piperidine moieties in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the individual components.
Properties
IUPAC Name |
(3-amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O.2ClH/c1-19(2)9-10-3-5-20(6-4-10)15(21)11-7-12(16)14(17)13(18)8-11;;/h7-8,10H,3-6,9,18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKVYDLDOYBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2=CC(=C(C(=C2)Cl)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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